molecular formula C4H4ClN3OS B14334673 N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine CAS No. 101242-18-6

N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine

Katalognummer: B14334673
CAS-Nummer: 101242-18-6
Molekulargewicht: 177.61 g/mol
InChI-Schlüssel: QUHZBCXNYPJWCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Vorbereitungsmethoden

The synthesis of N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 2-amino-5-chlorothiazole with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and potential for diverse applications in various fields.

Eigenschaften

CAS-Nummer

101242-18-6

Molekularformel

C4H4ClN3OS

Molekulargewicht

177.61 g/mol

IUPAC-Name

N-[(2-amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C4H4ClN3OS/c5-3-2(1-7-9)8-4(6)10-3/h1,9H,(H2,6,8)

InChI-Schlüssel

QUHZBCXNYPJWCE-UHFFFAOYSA-N

Kanonische SMILES

C(=NO)C1=C(SC(=N1)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.